molecular formula C19H17NO3S B2872233 N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034540-27-5

N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2872233
CAS No.: 2034540-27-5
M. Wt: 339.41
InChI Key: FDSCOWGEWMXAKB-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, integrating a chroman moiety with a benzo[b]thiophene carboxamide group. The chroman core, a feature in various biologically active molecules, is often associated with antioxidant and neuroprotective properties. The benzo[b]thiophene carboxamide scaffold is a recognized pharmacophore in drug discovery; thiophene-carboxamide derivatives have demonstrated promising antimicrobial efficacy against resistant bacterial strains such as ESBL-producing E. coli and have also shown potent anticancer activity in studies against various cell lines, including hepatocellular carcinoma, by potentially mimicking the mechanism of established biomimetics like Combretastatin A-4 . The compound's mechanism of action is hypothesized to involve targeted modulation of specific biological pathways. Research on analogous structures suggests potential for sodium channel modulation , which is a valuable target in pain and neurological research . Furthermore, carboxamide bonds are known for their stability and role in molecular recognition, making this compound a valuable scaffold for developing therapeutic agents and probing biological systems . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-18(17-11-13-5-1-4-8-16(13)24-17)20-12-19(22)9-10-23-15-7-3-2-6-14(15)19/h1-8,11,22H,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCOWGEWMXAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications and diverse biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with hydroxychroman moieties. Various synthetic routes have been explored, including:

  • Formation of the Benzo[b]thiophene Core : The initial step often involves the synthesis of benzo[b]thiophene-2-carboxylic acid, which can be derived from commercially available precursors through cyclization reactions.
  • Introduction of Hydroxychroman : The hydroxychroman moiety is introduced via alkylation or acylation reactions, allowing for the formation of the target amide structure.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL .

2. Anticancer Properties

Benzothiophene derivatives are also recognized for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications to the benzothiophene scaffold can enhance cytotoxicity against various cancer cell lines. The incorporation of the hydroxychroman moiety may synergistically improve these effects by altering the compound's interaction with biological targets .

3. Anti-inflammatory Effects

Compounds derived from benzothiophenes have been evaluated for anti-inflammatory activity. They have been shown to inhibit leukotriene synthesis, which is crucial in inflammatory pathways. This action suggests a potential application in treating inflammatory diseases .

4. Antitubercular Activity

Recent studies have demonstrated that certain benzothiophene derivatives possess antitubercular activity against Mycobacterium tuberculosis (MTB). Molecular docking studies indicate that these compounds interact effectively with key enzymes involved in MTB metabolism, thereby inhibiting its growth .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiophene derivatives, including this compound:

StudyBiological ActivityFindings
AntimicrobialShowed MIC values as low as 4 µg/mL against resistant strains.
AnticancerEnhanced cytotoxicity observed with structural modifications.
AntitubercularEffective against MTB; docking studies confirm target interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent at N-position Core Modifications Key Properties/Activities Reference
N-(Piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide derivatives Piperidin-4-ylmethyl Varied aryl/heteroaryl groups at position 5 or 6 of the benzo[b]thiophene core Anticancer activity (e.g., compound 42 : IC₅₀ = 0.12 µM against HCT116 colon cancer cells)
SAG (Smoothened agonist) 4-(Methylamino)cyclohexyl and 3-(pyridin-4-yl)benzyl 3-Chloro, 4,7-difluoro substitutions on benzo[b]thiophene Agonist of Smoothened receptor; induces GLI transcription in Hedgehog signaling
N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b) 3-Phenylpropyl Piperidin-4-yloxy at position 3 High affinity for Plasmodium falciparum (antimalarial target)
Encenicline hydrochloride Quinuclidin-3-yl 7-Chloro substitution Cognitive enhancement (cholinergic activity)
Nitrothiophene carboxamides Thiazol-2-yl with aryl groups 5-Nitro substitution on thiophene Narrow-spectrum antibacterial activity

Spectral and Physicochemical Properties

  • NMR Trends :
    • The benzo[b]thiophene C=O resonance typically appears at δ ~165–170 ppm in ¹³C NMR .
    • Substituents like 4-hydroxychroman-4-ylmethyl would introduce additional signals in δ 1.5–4.5 ppm (chroman methylene) and δ 6.5–7.5 ppm (aromatic protons) in ¹H NMR, based on analogous chroman derivatives .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for similar compounds range from m/z 390–448, depending on substituents .

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